Ethyl 5-oxohexanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl esters and related compounds often involves multi-step reactions, starting from simple or readily available materials. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 from L-serine is described, utilizing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is achieved, and the structure is confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 5-oxohexanoate.
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of a novel ethyl nicotinate derivative is determined by XRD and GC-MS analysis . These techniques would be essential in analyzing the molecular structure of Ethyl 5-oxohexanoate.
Chemical Reactions Analysis
The papers describe various chemical reactions involving ethyl esters. For instance, the reaction of ethyl 4-halo-3-oxobutanoate with different reagents leads to the formation of several products, showcasing the reactivity of such compounds . The chemical reactivity of ethyl esters can be complex, and understanding the reaction mechanisms is crucial for the synthesis of desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their molecular structure. For example, the synthesis and hydrogenation of Ethyl (5S)-5,6-Isopropylidenedioxy-3-oxohexanoate, a statin precursor, involve understanding the physical properties such as stability and the chemical properties like stereochemistry . These properties are important for the practical application and handling of the compounds.
Scientific Research Applications
Bioreduction Applications
- Ethyl 3-oxohexanoate, closely related to Ethyl 5-oxohexanoate, was reduced to ethyl (R)-3-hydroxyhexanoate by microorganisms with high enantioselectivity and conversion levels, suggesting potential applications in biocatalysis and organic synthesis (Ramos et al., 2011).
Pharmaceutical Synthesis
- The compound has been used in the synthesis of statin precursors, demonstrating its role in the pharmaceutical industry, particularly in the production of cholesterol-lowering drugs (Tararov et al., 2006).
Synthesis of Biotin (Vitamin H)
- Ethyl 5-oxohexanoate derivatives have been utilized in the regioselective chlorination and synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006).
Organic Chemistry Reactions
- It has been involved in reactions with diethyl malonate and methyl cyanoacetate, indicating its versatility in organic synthesis (Kato et al., 1978).
Chemical Properties
- Research on racemic and (+)-ethyl 2-acetamido-2-carboxy-5-oxohexanoate reveals insights into the molecular structure and properties of compounds similar to Ethyl 5-oxohexanoate (Osborne et al., 2000).
Photochemical Reactions
- Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a derivative of Ethyl 5-oxohexanoate, has been studied for its photochemical reaction properties (Ang & Prager, 1992).
Cross Aldol Reactions
- Ethyl 5-oxohexanoate has been used in cross aldol reactions with keto esters, showcasing its reactivity and potential in complex organic syntheses (Banno & Mukaiyama, 1975).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPSIDGTLFKDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065688 | |
Record name | Ethyl 5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxohexanoate | |
CAS RN |
13984-57-1 | |
Record name | Hexanoic acid, 5-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13984-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 5-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-acetylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-OXOHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9EME6QBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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